molecular formula C23H22BrN5O3S B12040669 (E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide

(E)-4-((3-allyl-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide

Cat. No.: B12040669
M. Wt: 528.4 g/mol
InChI Key: LKUVQJGUXRLUBV-UHFFFAOYSA-N
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Description

4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE is a complex organic compound that features a thiazole ring, a pyrazolone core, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the pyrazolone core and the addition of the hydrobromide salt. Reaction conditions often include the use of solvents like THF (tetrahydrofuran) and bases such as TEA (triethylamine) to facilitate nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution reactions could introduce various functional groups into the thiazole or pyrazolone rings .

Scientific Research Applications

4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[((2Z)-3-ALLYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE HYDROBROMIDE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiazole and pyrazolone moieties allows for a diverse range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C23H22BrN5O3S

Molecular Weight

528.4 g/mol

IUPAC Name

1,5-dimethyl-4-[[4-(3-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one;hydrobromide

InChI

InChI=1S/C23H21N5O3S.BrH/c1-4-13-26-20(17-9-8-12-19(14-17)28(30)31)15-32-23(26)24-21-16(2)25(3)27(22(21)29)18-10-6-5-7-11-18;/h4-12,14-15H,1,13H2,2-3H3;1H

InChI Key

LKUVQJGUXRLUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])CC=C.Br

Origin of Product

United States

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